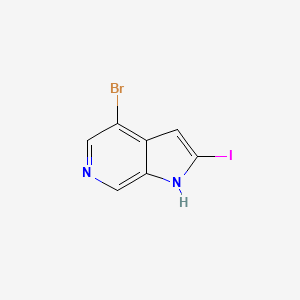

4-Bromo-2-iodo-6-azaindole

Description

Significance of the Azaindole Core in Chemical Research

The azaindole framework, a bioisostere of the naturally occurring indole (B1671886) nucleus, has garnered considerable attention in chemical research, particularly in the realm of medicinal chemistry. pharmablock.comnih.govunl.pt

Azaindoles are recognized as "privileged structures," meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. pharmablock.comresearchgate.netmdpi.comresearchgate.net This versatility makes them a cornerstone in the design of novel therapeutic agents. As bioisosteres of indoles and purines, azaindoles can mimic the biological activity of these important endogenous molecules while offering opportunities to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. pharmablock.comresearchgate.netmdpi.comnih.gov The introduction of a nitrogen atom into the indole's benzene (B151609) ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced target binding and improved pharmacological profiles. pharmablock.comnih.gov

Halogenated heterocycles are indispensable tools in the synthetic chemist's arsenal. jeyamscientific.insigmaaldrich.com The presence of halogen atoms provides reactive handles for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.govpreprints.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures from simpler, halogenated precursors. nih.govmdpi.com The differential reactivity of various halogens (e.g., iodine being more reactive than bromine) allows for selective, stepwise functionalization of polyhalogenated systems. mdpi.com

Overview of the 6-Azaindole (B1212597) Scaffold and its Functionalization

The 6-azaindole isomer, also known as pyrrolo[2,3-c]pyridine, possesses a unique set of properties that make it an attractive scaffold for drug development.

The 6-azaindole ring system is a bicyclic heterocycle composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. The position of the nitrogen atom in the six-membered ring influences the electron distribution and reactivity of the entire molecule. rsc.org This can lead to distinct photophysical properties and biological activities compared to other azaindole isomers. researchgate.net For instance, the 6-azaindole scaffold has been shown to undergo self-assembly through hydrogen bonding to form trimers. researchgate.net

While perhaps less explored than its 7-azaindole (B17877) counterpart, research into 6-azaindole and its derivatives has yielded compounds with significant biological activity. researchgate.net Various synthetic strategies, including the Bartoli, Leimgruber-Batcho, and Hemetsberger-Knittel reactions, have been employed to construct the 6-azaindole core. researchgate.netresearchgate.net More recent synthetic advancements have focused on developing more efficient and versatile methods, such as electrophilic cyclizations and intramolecular Diels-Alder reactions, to access this important scaffold. chemrxiv.orgacs.org

Rationale for Advanced Research on 4-Bromo-2-iodo-6-azaindole

The compound this compound is of particular interest due to the orthogonal reactivity of its two halogen substituents. The more labile C-I bond can be selectively functionalized, for example, through Sonogashira or Suzuki coupling, while leaving the C-Br bond intact for subsequent transformations. This stepwise functionalization allows for the controlled and precise construction of highly substituted 6-azaindole derivatives, which are often challenging to synthesize through other methods. This strategic dihalogenation, therefore, opens up a vast chemical space for the discovery of new molecules with potentially valuable biological and material properties.

Unique Reactivity Profile Conferred by Differential Halogenation at C4 and C2

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is inherently more reactive and susceptible to oxidative addition than the carbon-bromine (C-Br) bond. This reactivity difference is a well-established principle in organic synthesis and allows for selective, sequential functionalization of the molecule.

This principle has been demonstrated in the synthesis of 5- and 6-azaindoles from dihalogenated pyridine precursors, where the differential reactivity of two C-Br bonds at different positions was exploited to control the outcome of palladium-catalyzed reactions. thieme-connect.comthieme-connect.com In the case of this compound, the distinction is even more pronounced. The C2-iodo group can undergo selective coupling reactions under conditions that leave the C4-bromo group intact. This provides a chemoselective handle for the initial synthetic transformation, reserving the C4 position for a subsequent, different modification. This stepwise reactivity is crucial for the controlled and predictable assembly of complex molecular architectures.

Potential as a Precursor for Diverse Organic Transformations

The unique reactivity of this compound makes it a powerful building block for a variety of organic transformations, enabling the synthesis of diverse 2,4-disubstituted 6-azaindoles. This potential is clearly illustrated by analogous systems, such as the 7-azaindole isomer, which has been used in the synthesis of kinase inhibitors. mdpi.comresearchgate.net

For instance, a synthetic route toward Aurora kinase inhibitors utilized a protected 4-bromo-2-iodo-7-azaindole (B572159) intermediate. mdpi.comresearchgate.net The synthesis involved a selective Suzuki cross-coupling reaction with a phenylboronic acid at the more reactive C2-iodo position. mdpi.com Following this initial functionalization, a second Suzuki coupling was performed at the C4-bromo position to introduce a different aryl group, ultimately leading to the complex target molecule. mdpi.com

This sequential, site-selective approach can be broadly applied using various palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups. mdpi.com

Sonogashira Coupling: To install alkyne functionalities, which are themselves versatile intermediates. nih.govunl.pt

Heck Coupling: For the formation of carbon-carbon bonds with alkenes. nih.gov

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents.

The ability to perform these reactions in a stepwise manner—first at the C2-iodo position and subsequently at the C4-bromo position—allows for the methodical construction of molecules with precisely defined substitution patterns. This positions this compound as a valuable and versatile precursor for generating libraries of novel compounds for further investigation in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrIN2 |

|---|---|

Molecular Weight |

322.93 g/mol |

IUPAC Name |

4-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine |

InChI |

InChI=1S/C7H4BrIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H |

InChI Key |

KHDYUHQRTLEURA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC2=CN=CC(=C21)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Iodo 6 Azaindole and Highly Analogous Structures

Strategies for Constructing the 6-Azaindole (B1212597) Core with Halogen Precursors

The formation of the bicyclic 6-azaindole (or pyrrolo[2,3-c]pyridine) scaffold is a critical step. researchgate.net Methodologies for its synthesis can be broadly categorized by which ring of the core is formed in the key cyclization step. researchgate.net

A predominant strategy for azaindole synthesis involves the annelation of a pyrrole (B145914) ring onto a pre-existing, and often pre-halogenated, pyridine (B92270) derivative. researchgate.netnih.gov This approach is analogous to many classic indole (B1671886) syntheses that start from aniline (B41778) derivatives. nih.gov However, the electron-deficient nature of the pyridine ring can alter the reactivity and efficiency of these traditional methods. nih.gov

Modern approaches often utilize metal-catalyzed cross-coupling reactions to construct the pyrrole ring. For instance, a palladium-catalyzed cascade C−N cross-coupling/Heck reaction has been developed for the synthesis of substituted 6-azaindoles from amino-o-bromopyridines and various alkenyl bromides. unl.pt Another powerful technique is the Sonogashira coupling of terminal alkynes with amino-halopyridines, followed by a cyclization step to form the azaindole. nih.gov This cyclization can be mediated by a strong base or copper. nih.gov For example, site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes, followed by tandem C-N couplings and cyclizations with amines, can yield 6-azaindoles. organic-chemistry.org

A one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been developed starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride (B1165640), demonstrating a regioselective electrophilic [4+1]-cyclization. chemrxiv.orgchemrxiv.org

Below is a table summarizing various pyrrole ring formation strategies from pyridine precursors.

| Starting Pyridine Derivative | Key Reaction Type | Reagents/Catalysts | Product Type |

| Amino-o-bromopyridines | Cascade C-N Cross-Coupling/Heck | Pd2(dba)3/XPhos/t-BuONa, Alkenyl bromides | Substituted 6-azaindoles unl.pt |

| Amino-halopyridines | Sonogashira Coupling/Cyclization | PdCl2(PPh3)2, CuI, Terminal alkynes, Base (e.g., KH) or Cu | 1,2-disubstituted 6-azaindoles nih.gov |

| 3,4-Dibromopyridine | Sonogashira/Tandem C-N Coupling | Pd catalyst, Alkynes, Amines | 6-azaindoles organic-chemistry.org |

| 3-Amino-4-methylpyridines | Electrophilic [4+1]-Cyclization | Trifluoroacetic anhydride (TFAA) | 2-CF3-3-COCF3-6-azaindoles chemrxiv.orgchemrxiv.org |

While less common, strategies that construct the pyridine ring onto a pre-existing pyrrole are also reported for the synthesis of 6-azaindoles. researchgate.net These methods can be advantageous when the desired substitution pattern on the pyrrole ring is more easily accessible. The construction of the pyridine ring often involves multi-step sequences to build the required functionality onto the pyrrole precursor before the final cyclization.

Several classic indole syntheses have been adapted for the preparation of azaindoles, including halogenated variants. researchgate.net These methods often involve the formation of the pyrrole ring.

Reissert Indole Synthesis : The Reissert synthesis traditionally involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization. wikipedia.org This method is considered effective for producing 6-azaindole-2-carboxylates. baranlab.org The adaptation for azaindoles starts with a nitromethylpyridine derivative, which undergoes condensation and subsequent reduction to form the pyrrole ring. researchgate.netwikipedia.org

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.comsynarchive.com The reaction has been successfully applied to substituted nitropyridines to generate 6-azaindoles. wikipedia.org The presence of an ortho-substituent on the nitroarene is often crucial for the reaction's success. wikipedia.orgjk-sci.com

Hemetsberger-Knittel Synthesis : This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com It has been applied to prepare a range of substituted 5-, 6-, and 7-azaindoles. researchgate.net The synthesis of the azido (B1232118) precursors and their subsequent thermolysis can lead to the formation of the halogenated azaindole core. researchgate.net Microwave-assisted protocols have been shown to accelerate this process. nih.gov

Batcho-Leimgruber Indole Synthesis : This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, which is then reductively cyclized to form the indole. wikipedia.org This synthesis is highly versatile, proceeds in high yield under mild conditions, and is a popular alternative to the Fischer indole synthesis. wikipedia.org It has been adapted for the synthesis of 4- and 6-azaindoles from the corresponding nitropyridine precursors. researchgate.net Microwave assistance can significantly reduce reaction times. rsc.orgresearchgate.net Halogenated enamines may require specific reducing agents like zinc in acetic acid for the cyclization step. rsc.org

| Classic Synthesis | Starting Material Type | Key Intermediate | Product Type |

| Reissert | o-Nitromethylpyridine | o-Nitrophenylpyruvate derivative | Azaindole-2-carboxylic acid wikipedia.org |

| Bartoli | o-Substituted nitropyridine | Nitrosoarene derivative | Substituted 6-azaindole wikipedia.org |

| Hemetsberger-Knittel | Azidocinnamate from pyridine aldehyde | Nitrene/Azirine | Azaindole-2-carboxylate wikipedia.orgresearchgate.net |

| Batcho-Leimgruber | o-Nitromethylpyridine | Nitroenamine | Substituted 6-azaindole researchgate.netwikipedia.org |

Regioselective Halogenation Techniques for Azaindole Systems

Once the azaindole core is formed, the introduction of halogens at specific positions is required to achieve the target 4-bromo-2-iodo-6-azaindole. The electronic properties of the fused pyridine and pyrrole rings dictate the regioselectivity of electrophilic substitution reactions.

Direct halogenation of the azaindole nucleus is a common strategy. Electrophilic reagents typically add to the C-3 position of the electron-rich pyrrole ring. thieme-connect.com A mild and efficient method for the synthesis of various 3-brominated azaindoles involves using copper(II) bromide in acetonitrile (B52724) at room temperature. researchgate.net Enzymatic halogenation also offers a green chemistry approach, using halogenase enzymes to achieve excellent regioselectivity, often at the C-3 position for indoles and azaindoles. nih.govfrontiersin.org

While C-3 is the most common site for electrophilic attack, functionalization at other positions, such as C-7, can also be achieved under specific conditions, though this is less common for 6-azaindoles compared to 7-azaindoles where pyridine ring functionalization is more explored. researchgate.net

| Halogenating Agent | Position(s) Halogenated | Substrate | Conditions |

| Copper(II) bromide | C-3 | 6-Azaindole systems | Acetonitrile, Room Temperature researchgate.net |

| RebH variant (Halogenase) | C-3 | Azaindoles | Aqueous buffer, halide salt nih.govfrontiersin.org |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.frwikipedia.org This strategy involves using a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., I2, Br2) to install a halogen at a specific, otherwise inaccessible, position. nih.gov

For azaindole systems, groups such as N,N-diisopropylcarboxamide can be installed on the pyrrole nitrogen to direct metalation to the C-2 position. nih.gov By strategically moving the directing group between the N-1 and N-7 positions, iterative metalation can allow for the functionalization of multiple sites on the azaindole scaffold. nih.gov This technique provides precise control over the regiochemistry of halogenation, which is crucial for the synthesis of polysubstituted derivatives like this compound.

Enzymatic Halogenation Methods for Azaindole Derivatives

Biocatalytic halogenation has emerged as a powerful and environmentally benign alternative to traditional chemical methods. nih.govresearchgate.net Enzymatic approaches offer exceptional catalyst-controlled selectivity, often proceeding under mild, aqueous conditions and utilizing simple halide salts instead of hazardous halogenating agents. frontiersin.orgresearchgate.net

Flavin-dependent halogenases (FDHs) are particularly effective for the regioselective halogenation of electron-rich aromatic compounds, including azaindole derivatives. researchgate.net These enzymes require reduced flavin adenine (B156593) dinucleotide (FADH2), oxygen, and a halide salt to function. researchgate.netrsc.org A thermostable variant of the RebH enzyme, known as 3-LSR, has demonstrated significant utility in the halogenation of a range of indole and azaindole substrates. nih.govfrontiersin.org This enzyme catalyzes bromination and chlorination at the most electrophilic site, which for many azaindole compounds is the C3 position. frontiersin.org A key advantage of this biocatalytic system is its high regioselectivity, which simplifies product purification by avoiding the formation of isomeric mixtures. nih.govfrontiersin.org Furthermore, studies have shown that high conversion rates can be achieved without the need for an external flavin reductase, as an endogenous E. coli reductase (alkyl hydroperoxide reductase F, AhpF) can be co-purified with the halogenase to supply the necessary FADH2 cofactor. nih.gov

Table 1: Enzymatic Halogenation of Azaindole Derivatives by RebH Variant 3-LSR

| Substrate | Halogen Source | Product | Position of Halogenation | Conversion (%) |

| 7-Azaindole (B17877) | NaBr | 3-Bromo-7-azaindole | C3 | >99 |

| 7-Azaindole | NaCl | 3-Chloro-7-azaindole | C3 | 98 |

| 4-Azaindole | NaBr | 3-Bromo-4-azaindole | C3 | >99 |

| 6-Azaindole | NaBr | 3-Bromo-6-azaindole | C3 | 12 |

Data synthesized from research findings on RebH variant-catalyzed halogenation. frontiersin.org

While enzymatic methods show great promise for selective C3-halogenation, the synthesis of compounds like this compound, with a different substitution pattern, necessitates chemical approaches that allow for sequential and position-specific introduction of halogens.

Sequential Introduction of Bromine and Iodine Substituents

To synthesize a di-halogenated azaindole with two different halogens at specific positions, a sequential approach is required. This involves introducing one halogen, then the other, in a controlled manner. Orthogonal protecting group strategies are fundamental to this process, enabling the differentiation of reactivity across the azaindole core. jocpr.com

Orthogonal protecting groups are distinct classes of temporary modifying groups that can be installed and removed under specific, non-interfering conditions. jocpr.comnih.gov This allows for the selective unmasking and reaction of one functional group in the presence of others. nih.govsigmaaldrich.com In the context of azaindole chemistry, protecting the pyrrolic nitrogen is crucial for modulating the ring's electronic properties and directing subsequent functionalization.

The p-toluenesulfonyl (Tosyl or Ts) group is a widely used protecting group for the nitrogen atom of indoles and related heterocycles. nih.gov It is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution and enhances the acidity of the N-H proton, facilitating its removal for protection. The tosyl group is stable under a variety of reaction conditions but can be removed when desired, often using strong bases like cesium carbonate in an alcohol/tetrahydrofuran mixture. researchgate.net

By protecting the 6-azaindole nitrogen with a tosyl group, the reactivity of the different carbon positions on the ring system can be altered. This modification is a key first step in a stepwise halogenation sequence, preventing unwanted side reactions at the nitrogen atom and directing electrophiles to specific carbon positions. researchgate.net The use of N-Tosyl protection allows for a planned synthetic route where the bromine and iodine atoms can be introduced in a controlled, stepwise fashion.

A plausible synthetic route for this compound via a stepwise sequence would involve the following key transformations:

N-Protection: The synthesis begins with the protection of the 6-azaindole nitrogen, for instance, by reacting it with p-toluenesulfonyl chloride in the presence of a base to form N-tosyl-6-azaindole.

First Halogenation (Bromination): The N-protected 6-azaindole is then subjected to electrophilic bromination. The directing effects of the fused pyridine ring and the N-tosyl group would be leveraged to achieve regioselective bromination at the C4 position. Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent would be employed.

Second Halogenation (Iodination): Following the successful introduction of bromine at C4, the next step is the iodination of the C2 position. This can often be achieved through a metal-halogen exchange followed by quenching with an iodine source, or via direct iodination using reagents like N-Iodosuccinimide (NIS), potentially under different conditions than the initial bromination to ensure selectivity.

Deprotection: The final step involves the removal of the N-tosyl group to yield the target compound, this compound. This is typically accomplished using base-mediated hydrolysis, such as with cesium carbonate or potassium hydroxide (B78521) in a protic solvent. researchgate.net

This stepwise approach, enabled by an orthogonal protecting group, is essential for constructing the precise di-halogenated substitution pattern.

Optimization of Reaction Conditions for Multi-Halogenated 6-Azaindole Systems

The success of a multi-step synthesis of halogenated 6-azaindoles hinges on the careful optimization of reaction conditions for each step. Factors such as the choice of catalyst, solvent, and temperature can profoundly impact yield, regioselectivity, and chemoselectivity.

While direct electrophilic halogenation is common, metal-catalyzed cross-coupling reactions can also be employed for the synthesis and functionalization of azaindoles. mdpi.com For instance, palladium and copper catalytic systems are widely used in C-H activation and C-X bond formation (where X is a halogen). mdpi.comnih.gov

In the context of halogenating N-protected 6-azaindoles, catalyst systems can play a crucial role. For example, iodine-catalyzed methods have been developed for the regioselective functionalization of azaindoles. acs.org In such systems, molecular iodine (I2) can act as a catalyst in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO), which also serves as the solvent. acs.org The choice of catalyst can be critical; for example, in some transformations, N-iodosuccinimide (NIS) may provide the desired product while other iodine sources like NaI or KI fail. acs.org

For more complex transformations or cross-coupling approaches, the ligands coordinated to the metal center (e.g., palladium) are critical. Ligands can influence the catalyst's stability, solubility, and electronic properties, thereby affecting reaction rates and selectivity. While specific ligand effects for the direct di-halogenation of 6-azaindole are not extensively documented, principles from related indole and pyridine chemistry suggest that phosphine-based ligands could be instrumental in optimizing potential cross-coupling steps.

Table 2: Influence of Iodine Source on C-3 Functionalization of 7-Azaindole

| Iodine Source | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| N-Iodosuccinimide (NIS) | 100 | 80 | 15 | 71 |

| Sodium Iodide (NaI) | 100 | 80 | 15 | No Product |

| Potassium Iodide (KI) | 100 | 80 | 15 | No Product |

| Iodine (I2) | 20 | 80 | 6 | >90 |

Data adapted from studies on iodine-catalyzed azaindole functionalization, illustrating the critical role of the catalyst/reagent choice. acs.org

The choice of solvent is a critical parameter in controlling the outcome of chemical reactions. Solvents can influence reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism. nih.gov For the halogenation of azaindoles, solvent polarity can affect the reactivity of the electrophilic halogenating agent and the regioselectivity of the substitution. For example, aza-Friedel-Crafts reactions on azaindoles have been successfully performed under solvent-free conditions, which can offer advantages in terms of efficiency and environmental impact. nih.govmdpi.com In other cases, polar aprotic solvents like DMSO or DMF are employed. In one iodine-catalyzed system, DMSO acts as both the solvent and a crucial internal oxidant. acs.org

Temperature is another key variable. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or a loss of regioselectivity. Conversely, lower temperatures may improve selectivity but could result in sluggish or incomplete reactions. Optimization often involves finding a balance where the desired transformation proceeds cleanly and efficiently. For instance, microwave irradiation has been shown to be more convenient than classical heating for certain C-3 substitutions of azaindoles, accelerating the reaction. nih.govmdpi.com Careful control over both solvent and temperature is therefore essential for maximizing the yield and purity of multi-halogenated 6-azaindole systems.

Chemical Reactivity and Advanced Transformations of 4 Bromo 2 Iodo 6 Azaindole

Selective Functional Group Interconversions Involving the Halogens

Selective functional group interconversion refers to the transformation of one functional group into another. acs.orgnih.gov For 4-bromo-2-iodo-6-azaindole, the palladium-catalyzed cross-coupling reactions discussed previously are prime examples of such interconversions, where a halogen atom is selectively converted into a new C-C, C-N, or C-O bond.

Beyond cross-coupling, other functional group interconversions involving the halogens are synthetically relevant. One important transformation is halogen-metal exchange. This typically involves treating the organohalide with a strong organometallic base, such as n-butyllithium. Given the higher reactivity of iodine, treatment of this compound with one equivalent of an organolithium reagent at low temperature would be expected to selectively generate a lithiated species at the C-2 position. This nucleophilic intermediate can then be trapped with various electrophiles (e.g., aldehydes, CO₂, etc.) to introduce a different set of functional groups not accessible through cross-coupling. This method provides a complementary strategy for the selective functionalization of the C-2 position. The synthesis of the 2-iodo derivative itself often involves a directed lithiation of the C-2 position of a 4-bromo-azaindole followed by quenching with an iodine source.

These selective interconversions, whether through transition-metal catalysis or halogen-metal exchange, underscore the role of the halogen atoms as versatile synthetic handles, enabling the precise and controlled elaboration of the 6-azaindole (B1212597) core.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Moiety

The pyridine ring in the 6-azaindole system is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or bearing a good leaving group, such as a halogen. The bromine atom at the C4 position of this compound is positioned on the pyridine moiety, making it a prime site for such reactions.

Generally, SNAr reactions on halo-azaindoles require vigorous conditions, such as high temperatures or the use of microwave irradiation, often resulting in moderate to low yields when reacting with nucleophiles like amines. beilstein-journals.org For instance, the reaction of 4-chloro-7-azaindole (B22810) with primary amines can lead to rearrangement products, highlighting the complex reactivity of these systems. pitt.edu In the case of this compound, the bromine at C4 is expected to be displaceable by various nucleophiles. The reactivity can be enhanced by N-protection of the pyrrole (B145914) nitrogen (N1), which can increase the electron deficiency of the pyridine ring. x-mol.com

Common nucleophiles used in these transformations include amines, alcohols, and thiols. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more general alternative to traditional SNAr for the formation of C-N bonds at the C4 position. nih.gov Similarly, palladium-catalyzed C-O bond formation can be employed for the introduction of ether linkages. beilstein-journals.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Azaindoles

| Halogenated Azaindole | Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-protected 4-bromo-7-azaindole | Various amines | Pd2(dba)3, Xantphos, Cs2CO3, 100 °C | 4-amino-7-azaindole derivatives | beilstein-journals.org |

| 4-chloro-7-azaindole | Secondary amine | High temperature | 4-(dialkylamino)-7-azaindole | pitt.edu |

Reductive Dehalogenation and Subsequent Functionalization

Reductive dehalogenation is a crucial transformation for organohalide compounds, often employed to remove halogen atoms selectively and generate less toxic or more biodegradable compounds. nih.gov In synthetic chemistry, this reaction is valuable for creating unsubstituted positions or for subsequent functionalization. The process involves the transfer of electrons to the carbon-halogen bond, leading to its cleavage. enviro.wiki

For this compound, selective dehalogenation is a key challenge and opportunity. The C-I bond is generally weaker than the C-Br bond, suggesting that selective removal of the iodine at the C2 position might be achievable under carefully controlled conditions, for example, using milder reducing agents or specific catalytic systems. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using Pd/C and H2), metal-based reductions (e.g., Zn in acetic acid), or hydride reagents.

Enzymatic systems featuring reductive dehalogenases are also known to catalyze such reactions, often with high selectivity. nih.govmdpi.com While specific studies on this compound are not prevalent, the principles of reductive dehalogenation suggest a stepwise removal of halogens is feasible. rsc.org For instance, treatment of a 2-iodo-4-chloro-7-azaindole derivative with a palladium catalyst and a phosphine (B1218219) ligand led to reduction at the C2 position. nih.gov

Once a halogen is removed, the resulting C-H bond can be a site for other transformations, or the dehalogenated azaindole can be used as a scaffold for further modifications.

Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic systems. thieme-connect.com For this compound, both the C-Br and C-I bonds can be targeted for halogen-lithium exchange. Due to the higher reactivity of iodoarenes in such exchanges, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures is expected to selectively occur at the C2 position, generating a 2-lithio-4-bromo-6-azaindole intermediate. This nucleophilic species can then be quenched with a wide variety of electrophiles to introduce new functional groups at C2.

Alternatively, direct deprotonation is possible. The acidity of the C-H protons on the azaindole ring can be exploited using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nih.gov The most acidic proton on the 6-azaindole ring system, after the N1-H, is typically at the C7 position, followed by C5. However, the presence of the halogens will influence the regioselectivity of deprotonation.

Table 2: Potential Lithiation and Quenching Reactions of this compound

| Reagent | Expected Intermediate | Electrophile (E+) | Potential Product | Reference (Analogous Systems) |

|---|---|---|---|---|

| n-BuLi, low temp | 2-Lithio-4-bromo-6-azaindole | DMF | 4-Bromo-6-azaindole-2-carbaldehyde | lookchem.com |

| n-BuLi, low temp | 2-Lithio-4-bromo-6-azaindole | CO2 | 4-Bromo-6-azaindole-2-carboxylic acid | lookchem.com |

| n-BuLi, low temp | 2-Lithio-4-bromo-6-azaindole | I2 | This compound (starting material) | thieme-connect.com |

Electrophilic Aromatic Substitution on the Pyrrole and Pyridine Rings

The 6-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Electrophilic aromatic substitution (EAS) is therefore highly favored on the pyrrole moiety. For indole (B1671886) and its derivatives, the C3 position is the most nucleophilic and thus the primary site for electrophilic attack. This preference generally holds for azaindoles as well. pitt.edu

However, the reactivity of this compound in EAS reactions is complex. The C2 position is blocked by an iodo group, and the C3 position is unsubstituted, making it the most likely site for electrophilic attack. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For example, Vilsmeier-Haack formylation of a protected 6-azaindole introduces a formyl group, typically at C3.

Reactivity of the Azaindole Nitrogen Atoms (N1 and N7)

N-Alkylation and N-Arylation Strategies

The 6-azaindole scaffold possesses two nitrogen atoms: the pyrrolic N1 and the pyridinic N6. Both can potentially undergo alkylation or arylation. The N1 nitrogen, being part of a pyrrole ring, is typically deprotonated with a base (e.g., NaH, K2CO3) to form an anion, which then acts as a nucleophile towards an alkyl or aryl halide. pitt.eduspringermedizin.de

Alkylation of the pyridinic N6 leads to a pyridinium (B92312) salt, which alters the electronic properties of the ring system significantly. digitellinc.com The regioselectivity of N-alkylation (N1 vs. N6) can be challenging to control and often results in a mixture of isomers, as the 6-azaindole anion is an ambident nucleophile. digitellinc.com The choice of solvent, counter-ion, and electrophile can influence the N1/N6 selectivity.

N-arylation is commonly achieved through palladium- or copper-catalyzed cross-coupling reactions. acs.org These methods provide a reliable way to introduce aryl groups at the N1 position. One-pot procedures involving N-arylation followed by other coupling reactions have been developed for the efficient synthesis of complex azaindole derivatives. acs.orgmdpi.com

Protonation and Acidity Studies

The two nitrogen atoms in 6-azaindole also determine its acid-base properties. The pyridine nitrogen (N6) is basic and can be protonated by acids. The pKa of the conjugate acid of 6-azaindole has been reported to be around 5.61, though other studies suggest a value of 8. researchgate.netnih.gov This basicity is comparable to that of 4-aminopyridine. pitt.edu The pyrrole nitrogen (N1) is significantly less basic and is, in fact, weakly acidic, similar to indole. The pKa of the N1-H proton is much higher, and strong bases are required for its deprotonation. acs.org

The presence of the electron-withdrawing bromo and iodo substituents on the this compound molecule is expected to decrease the basicity of the N6 nitrogen and increase the acidity of the N1-H proton compared to the unsubstituted 6-azaindole.

Table 3: pKa Values of Azaindoles and Related Compounds

| Compound | pKa (Conjugate Acid) | Reference |

|---|---|---|

| 4-Azaindole | 4.85 | nih.gov |

| 5-Azaindole | 8.42 | nih.gov |

| 6-Azaindole | 5.61 | nih.gov |

| 6-Azaindole | 8 | researchgate.net |

| 7-Azaindole (B17877) | 3.67 | nih.gov |

Applications in Advanced Chemical Synthesis and Materials Research

4-Bromo-2-iodo-6-azaindole as a Key Building Block for Complex Molecules

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to the utility of this compound. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective, stepwise functionalization of the azaindole scaffold. researchgate.net This hierarchical reactivity provides chemists with precise control over the introduction of various substituents at the C-2 and C-4 positions.

Sequential derivatization is a powerful strategy that leverages the reactivity difference between the iodo and bromo substituents. A prime example is the use of a protected version of a similar scaffold, 4-bromo-2-iodo-7-azaindole (B572159), in the synthesis of kinase inhibitors. researchgate.netmdpi.com The first key step involves a selective Suzuki-Miyaura cross-coupling reaction at the C-2 position, displacing the more labile iodide. researchgate.net This initial arylation proceeds while leaving the bromide at the C-4 position intact, ready for a subsequent, distinct coupling reaction. mdpi.com

This stepwise approach allows for the introduction of two different aryl or alkyl groups in a controlled manner, a process that is difficult to achieve with dihalo compounds containing identical halogens. This methodology facilitates the creation of diverse molecular libraries from a single, advanced starting material. rsc.org The ability to perform sequential, site-selective cross-coupling reactions is a cornerstone of modern synthetic strategies for building molecular complexity. mdpi.com

Table 1: Sequential Suzuki-Miyaura Coupling on a Dihaloazaindole Scaffold

| Step | Position | Halogen Displaced | Coupling Partner | Key Observation | Reference |

| 1 | C-2 | Iodine | Phenylboronic Acids | Selective reaction at the more reactive C-I bond. | mdpi.com, researchgate.net |

| 2 | C-4 | Bromine | Boronate Pinacol Ester | Reaction occurs after the C-2 position is functionalized. | mdpi.com, researchgate.net |

The capacity for sequential derivatization directly enables the synthesis of densely functionalized heterocyclic architectures. researchgate.net By installing different fragments at the C-2 and C-4 positions, and potentially further modifying the N-H position of the pyrrole (B145914) ring, a three-dimensional scaffold decorated with multiple, distinct functional groups can be constructed. acs.org

This controlled, stepwise functionalization is critical for building molecules with precisely defined structures and properties. The process often involves:

Initial C-2 Coupling: An initial palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, targets the iodo group. researchgate.netatlanchimpharma.com

Secondary C-4 Coupling: A second coupling reaction introduces a different substituent at the bromo position, often requiring slightly harsher conditions or different catalyst systems. mdpi.com

N-Functionalization: The pyrrole nitrogen can be protected (e.g., with a tosyl group) to increase solubility and prevent side reactions, and later deprotected or functionalized as needed. rsc.orgnih.gov

This approach provides a reliable pathway to complex azaindoles that would be challenging to assemble through other synthetic routes. rsc.org

Utility in the Preparation of Ligands and Probes for Molecular Studies

The ability to construct densely functionalized and diverse azaindole scaffolds makes this compound a valuable precursor for creating specialized chemical tools like ligands and molecular probes. By carefully selecting the substituents introduced through sequential coupling, molecules can be designed with specific properties to interact with biological targets or metal centers.

For instance, incorporating chelating groups can produce novel ligands for catalysis. Alternatively, attaching fluorophores or affinity tags can generate molecular probes to study biological processes. The synthesis of potent kinase inhibitors from a similar 4-bromo-2-iodo-7-azaindole scaffold highlights its utility in creating molecules that probe the active sites of enzymes. researchgate.netmdpi.com

Contribution to the Synthesis of Advanced Intermediates for Target Molecules

This compound and its protected analogues serve as advanced intermediates in multi-step syntheses of high-value target molecules, particularly in medicinal chemistry. mdpi.com The synthesis of the selective Aurora B/C kinase inhibitor GSK 1070916 provides a clear illustration of this principle using the related 7-azaindole (B17877) scaffold. researchgate.net

In this synthesis, the N-sulfonylated 4-bromo-2-iodo-7-azaindole is first coupled with a formyl-substituted phenylboronic acid at the C-2 position. mdpi.com The resulting 4-bromo-2-aryl-7-azaindole is a new advanced intermediate, which then undergoes a second Suzuki coupling at the C-4 position with an N-ethylindazolyl boronate ester. researchgate.netmdpi.com Further downstream modifications of the formyl group (reductive amination) and a nitro group (reduction followed by urea (B33335) formation) complete the synthesis of the final drug candidate. mdpi.com This pathway demonstrates how the initial dihalo-azaindole is elaborated through a series of controlled steps into a complex, biologically active molecule.

Potential in Functional Materials Science

The azaindole core is not only a privileged structure in medicinal chemistry but also a promising scaffold for functional materials. researchgate.netresearchgate.net Its electron-rich nature and propensity for hydrogen bonding, combined with the ability to form extended π-conjugated systems, make it an attractive candidate for applications in materials science.

The dual handles for cross-coupling on this compound allow for its integration into extended π-conjugated systems, which are the fundamental components of many organic electronic materials. researchgate.net Through sequential Suzuki, Stille, or Sonogashira reactions, various aromatic and heteroaromatic units can be attached at the C-2 and C-4 positions. This process extends the π-conjugation across the molecule, which is crucial for tuning its electronic and photophysical properties. nih.gov

Derivatives of the related 7-azaindole have been investigated for their luminescent properties and potential use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). researchgate.netepo.org By extending the conjugation of the 6-azaindole (B1212597) core using its bromo and iodo functionalities, new materials with tailored light absorption and emission characteristics could be developed for applications as solid-state emitters, sensors, and components in organic electronics. epo.org

Table 2: Potential Substituents for Creating Conjugated Systems

| Position | Coupling Reaction | Example Substituent | Potential Property |

| C-2 | Sonogashira | Phenylethynyl | Extends π-conjugation linearly |

| C-2 | Suzuki | Thienyl | Introduces electron-rich heterocycle |

| C-4 | Suzuki | Diphenylaminophenyl | Introduces a strong electron-donating group |

| C-4 | Stille | Pyridyl | Introduces an electron-accepting heterocycle |

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, crystallographic data, or detailed discussions concerning the supramolecular chemistry and self-assembly of the chemical compound This compound could be located.

As a result, the section on "," specifically subsection "4.4.2. Exploration in Supramolecular Chemistry and Self-Assembly," cannot be generated with scientifically accurate and detailed information as requested. The strict adherence to the specified compound and the requirement for detailed research findings and data tables cannot be met due to the absence of available data in the public domain.

General principles of supramolecular chemistry suggest that a molecule like this compound, which possesses hydrogen bond donors (the pyrrolic N-H) and acceptors (the pyridinic nitrogen), as well as two different halogen atoms (bromine and iodine), has the potential to form a variety of supramolecular structures. These structures would likely be directed by a combination of hydrogen bonding and halogen bonding interactions. However, without experimental data from crystallographic studies or other analytical methods, any discussion would be purely speculative and would not meet the required standard of "detailed research findings."

Therefore, the requested article focusing on the supramolecular chemistry of this compound cannot be provided.

Spectroscopic and Computational Investigations of 4 Bromo 2 Iodo 6 Azaindole

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the unambiguous determination of molecular structures. A combination of various techniques provides complementary information, allowing for a complete and detailed structural assignment of 4-Bromo-2-iodo-6-azaindole.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the azaindole core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the nitrogen atom in the pyridine (B92270) ring. The coupling patterns (e.g., doublets, singlets) would reveal the neighboring proton relationships, allowing for the precise assignment of each signal to a specific proton in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the this compound structure. The chemical shifts of the carbon atoms directly bonded to the halogens (bromine and iodine) would be significantly affected. The carbon of the C-I bond is expected to appear at a characteristically high field (low ppm value), while the carbon of the C-Br bond will also show a distinct chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignments. COSY spectra would establish the correlations between coupled protons, while HSQC spectra would link each proton to its directly attached carbon atom, providing unambiguous evidence for the molecular framework.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton signals for the azaindole ring system, with chemical shifts influenced by halogen substituents. | Carbon signals corresponding to the azaindole core, with notable shifts for carbons bearing bromo and iodo groups. |

| Coupling patterns revealing proton-proton connectivities. | |

| A broad signal for the N-H proton. |

| 2D NMR (Predicted) |

| COSY: Cross-peaks indicating correlations between adjacent protons. |

| HSQC: Correlation peaks linking protons to their directly bonded carbons. |

| HMBC: Correlations between protons and carbons over two or three bonds, confirming the overall connectivity. |

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A prominent N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex pattern of bands corresponding to C=C and C=N stretching vibrations within the bicyclic ring system, as well as C-Br and C-I stretching vibrations at lower frequencies.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3200-3400 | Weak or absent |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=C/C=N Ring Stretch | 1400-1600 | Moderate to Strong |

| C-Br Stretch | 500-650 | Strong |

| C-I Stretch | 450-600 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is sensitive to the extent of conjugation in the molecule. The azaindole core of this compound possesses a conjugated π-system. The presence of the bromine and iodine atoms, with their lone pairs of electrons, can influence the electronic transitions through mesomeric and inductive effects. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule. This technique would unequivocally confirm the molecular formula of C₇H₄BrIN₂.

| Technique | Information Obtained | Expected Result for C₇H₄BrIN₂ |

| HRMS | Precise molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₇H₄BrIN₂, confirming the molecular formula. The isotopic pattern will clearly show the presence of one bromine atom. |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This technique would confirm the planar structure of the azaindole ring system and reveal the precise positions of the bromo and iodo substituents. Furthermore, it would allow for the analysis of non-covalent interactions, such as hydrogen bonding involving the N-H group and halogen bonding involving the bromine and iodine atoms, which govern the crystal packing.

Advanced Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to gain deeper insights into the electronic structure, properties, and reactivity of molecules. For this compound, various computational methods can be employed.

Density Functional Theory (DFT) calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. By employing appropriate functionals and basis sets, it is possible to calculate the optimized geometry of this compound and compare the theoretical bond lengths and angles with experimental data from X-ray crystallography.

Furthermore, computational methods can be used to simulate NMR, IR, and UV-Vis spectra. Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis spectrum. The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This information is valuable for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would highlight the electron-rich regions around the nitrogen atoms and the electron-deficient regions (σ-holes) on the halogen atoms, which are important for halogen bonding.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For halogenated azaindoles, DFT calculations provide valuable data on molecular geometry, stability, and electronic characteristics. Studies on related compounds, such as chloro-substituted 7-azaindole-3-carbaldehydes, have been successfully performed using DFT methods like B3LYP-D3 and PBE0-D3 to analyze their molecular structures and vibrational spectra. researchgate.net Similarly, DFT has been employed to study highly substituted indole (B1671886) derivatives, calculating properties like heats of formation to evaluate their relative stability. niscpr.res.in

For this compound, DFT calculations would typically involve geometry optimization to find the most stable conformation. Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Halogen substitution is known to influence these electronic properties significantly. DFT studies on halogen-based inhibitors of enzymes like 17β-HSD1 have shown that halogen substitution, particularly with heavier halogens like bromine and iodine, can lower the LUMO energy and reduce the HOMO-LUMO gap, thereby enhancing chemical reactivity. nih.gov Therefore, it is predicted that the bromo and iodo substituents on the 6-azaindole (B1212597) core will decrease the HOMO-LUMO gap compared to the parent molecule, suggesting increased reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Predicts chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative predictions based on trends observed in DFT studies of other halogenated heterocyclic compounds and are not from direct calculations on this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.idrsc.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In halogenated aromatic compounds, MEP analysis reveals distinct features. dtic.mil While the regions above and below the aromatic ring are typically electron-rich (negative potential), the halogen atoms exhibit a phenomenon known as a "σ-hole". acs.org This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the carbon-halogen bond. acs.org This positive σ-hole arises from the anisotropic distribution of electron density around the covalently bonded halogen.

For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring (N6) due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding.

Positive Potential (σ-holes): Distinct positive regions on the outer surfaces of both the bromine and iodine atoms. The σ-hole on the iodine atom is predicted to be more positive and thus more prominent than that on the bromine atom, indicating a stronger propensity for the iodine to act as a halogen bond donor. digitellinc.com

These features suggest that the molecule has multiple sites for interaction: the nitrogen atom can act as a Lewis base or hydrogen bond acceptor, while the iodine and bromine atoms can act as Lewis acids (halogen bond donors).

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.netmdpi.comnih.govnih.gov These models are built by developing mathematical equations that relate numerical descriptors of molecular structure to a specific property of interest, such as boiling point, solubility, or biological activity. nih.gov

The development of a QSPR model for a class of compounds like halogenated azaindoles would involve several steps:

Data Set Collection: Gathering a set of molecules with known experimental values for the property to be predicted.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the property. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, a validated QSPR model could be used to predict various properties without the need for extensive experimental work. For example, a QSPR model developed for heterocyclic compounds could predict its solubility in different solvents, its lipophilicity (logP), or its potential toxicity. nih.govimist.ma Such predictive models are invaluable in the early stages of drug discovery and materials design for screening large libraries of virtual compounds. researchgate.net

Computational Analysis of Halogen Bonding Interactions

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govresearchgate.net The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In this compound, both the iodine at position 2 and the bromine at position 4 are potential halogen bond donors. Computational studies, often using DFT or higher-level ab initio methods, can quantify the strength and nature of these interactions. acs.orgmdpi.commdpi.com Analysis of cocrystals involving organoiodine compounds and heterocyclic N-oxides has shown that N···I halogen bonds are significant and competitive with other noncovalent interactions. nih.govacs.org

Computational analysis of this compound interacting with a Lewis base (e.g., ammonia or pyridine) would likely reveal:

The formation of strong, linear C-I···N and C-Br···N halogen bonds.

Interaction energies for the iodine-mediated halogen bond would be significantly higher than for the bromine-mediated one, confirming the expected trend in strength.

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), would confirm the existence of a bond critical point between the halogen and the nitrogen, characteristic of a stabilizing interaction.

Table 2: Typical Interaction Energies and Geometries for Halogen Bonds involving Iodine and Bromine with a Nitrogen Acceptor (from literature on analogous systems)

| Halogen Bond Type | Interaction Energy (kcal/mol) | Bond Length (% of van der Waals radii sum) | C-X···N Angle |

| C-I···N | -4.0 to -7.0 | ~80-85% | ~170-180° |

| C-Br···N | -2.5 to -4.5 | ~85-90% | ~165-175° |

Note: These values are representative and sourced from computational studies on various organohalogen compounds. The exact values for this compound would require specific calculations.

Theoretical Studies on Photophysical Properties, including Heavy Atom Effect and Intersystem Crossing

The presence of heavy atoms like bromine and iodine in a molecule has a profound impact on its photophysical properties, a phenomenon known as the internal heavy-atom effect. youtube.com This effect enhances spin-orbit coupling, which facilitates spin-forbidden transitions between electronic states of different multiplicity, most notably intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁). youtube.comst-andrews.ac.uknih.gov

For this compound, theoretical studies using time-dependent DFT (TD-DFT) can predict its absorption and emission properties and quantify the rates of photophysical processes. The heavy-atom effect is expected to lead to:

Increased Intersystem Crossing (ISC) Rate: The ISC rate (k_ISC) is predicted to be significantly higher than in non-halogenated or even chloro-substituted azaindoles. The effect of iodine is much more pronounced than that of bromine. st-andrews.ac.uk Studies on other halogenated aromatic systems have shown that introducing a single iodine atom can increase the ISC rate by orders of magnitude. st-andrews.ac.uk

Decreased Fluorescence Quantum Yield: As ISC becomes a more efficient deactivation pathway for the S₁ state, fluorescence (S₁ → S₀) becomes less probable, leading to a lower fluorescence quantum yield.

Enhanced Phosphorescence: The efficient population of the T₁ state via ISC increases the likelihood of phosphorescence (T₁ → S₀), which may become a dominant emission pathway at low temperatures. st-andrews.ac.uk

This controlled enhancement of ISC is highly relevant in applications such as photodynamic therapy, where the generation of triplet states is essential for producing reactive oxygen species, and in organic light-emitting diodes (OLEDs) that utilize phosphorescence or thermally activated delayed fluorescence. nih.govrsc.org

Table 3: Relative Intersystem Crossing (ISC) Rates for Halogenated Aromatic Compounds

| Halogen Substituent | Relative k_ISC |

| -H | 1 |

| -Cl | ~10 |

| -Br | ~100 |

| -I | >1000 |

Note: This table illustrates the general trend of the internal heavy-atom effect. The values are approximate and demonstrate the exponential increase in ISC rate with the atomic number of the halogen.

Analysis of Electronic Delocalization and Aromaticity in the Halogenated System

Aromaticity is a fundamental concept in chemistry related to the cyclic delocalization of π-electrons, which imparts significant thermodynamic stability. The introduction of substituents, particularly electronegative halogens, and the presence of a heteroatom within the ring system can modulate the aromaticity of the core structure.

For this compound, the aromaticity of the bicyclic system can be assessed computationally using various indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Electron Delocalization Indices: Methods like the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU) quantify the extent of electron sharing between atoms.

Challenges and Future Research Directions for 4 Bromo 2 Iodo 6 Azaindole

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional multi-step syntheses of highly substituted heterocycles like 4-Bromo-2-iodo-6-azaindole often suffer from poor atom economy, generating significant waste and requiring harsh reaction conditions. A primary challenge is the development of greener synthetic routes that maximize the incorporation of atoms from reactants into the final product.

Future research directions will likely focus on:

C-H Activation/Functionalization : Moving away from classical cross-coupling reactions that require pre-functionalized starting materials, direct C-H activation presents a more atom-economical strategy. researchgate.netnih.gov Research into regioselective C-H functionalization of simpler 6-azaindole (B1212597) precursors could provide more direct access to the 4-bromo-2-iodo scaffold, minimizing steps and byproducts.

One-Pot and Tandem Reactions : Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent and energy consumption. nih.govmdpi.com Applying this to the construction of the this compound core is a key objective.

Minimizing Protecting Groups : Syntheses often rely on protecting groups for the azaindole nitrogen, adding steps for their introduction and removal. Developing synthetic methodologies that are tolerant of the N-H group or employ readily cleavable, "traceless" directing groups is a significant goal. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Azaindole Scaffolds

| Strategy | Advantages | Challenges for this compound |

|---|---|---|

| Classical Synthesis | Well-established procedures | Low atom economy, multiple steps, waste generation |

| C-H Activation | High atom economy, fewer steps | Achieving regioselectivity on the pyridine (B92270) and pyrrole (B145914) rings |

| Tandem/One-Pot | Increased efficiency, reduced waste | Complex optimization, substrate compatibility |

| Protecting-Group-Free | Fewer steps, less waste | Controlling N-H reactivity, potential side reactions |

Exploration of Novel Catalytic Systems for Challenging Transformations

The utility of this compound hinges on the ability to selectively functionalize its C-Br and C-I bonds. Palladium-catalyzed cross-coupling reactions are standard, but achieving high selectivity and yields for diverse transformations remains a challenge. mdpi.com The differential reactivity of the C-I bond (more reactive) versus the C-Br bond in reactions like Suzuki and Sonogashira couplings is a known strategy, but can be difficult to control perfectly. nih.govnih.gov

Future research will likely explore:

Orthogonal Catalysis : Developing catalytic systems that are exclusively reactive toward one halogen in the presence of the other. This could involve exploring ligands that finely tune the reactivity of palladium catalysts or investigating alternative metals (e.g., nickel, copper, rhodium) with different reactivity profiles. researchgate.netresearchgate.netnih.gov

Photoredox and Electrocatalysis : These emerging fields offer alternative activation modes that can lead to novel reactivity and functionalization patterns under mild conditions, potentially enabling transformations that are difficult with traditional thermal catalysis. researchgate.netbgu.ac.il

Late-Stage Functionalization Catalysts : Catalytic systems capable of modifying the core azaindole structure at later synthetic stages provide a powerful tool for rapidly generating analogues without de novo synthesis. nih.gov This is particularly relevant for modifying positions other than C2 and C4.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

Translating complex, multi-step syntheses from batch to continuous flow processing is a significant challenge for industrial scalability and rapid library generation. Flow chemistry offers benefits such as enhanced safety, precise control over reaction parameters, and improved reproducibility. mtak.hu

Key future objectives include:

Developing Robust Flow Protocols : Adapting the often heterogeneous and multi-phase catalytic reactions used in azaindole synthesis to continuous flow systems. This involves addressing challenges like catalyst leaching, reactor fouling, and managing gaseous byproducts.

Automated Multi-Step Synthesis : Integrating multiple reaction steps into a single, automated flow platform to enable the synthesis of this compound and its subsequent derivatization without manual intervention or purification of intermediates. nih.govnih.gov

On-Demand Production : Utilizing automated platforms to enable the rapid, on-demand synthesis of derivatives for immediate testing, accelerating drug discovery cycles. researchgate.netresearchgate.net

Design of Targeted Libraries for High-Throughput Screening in Diverse Research Fields

This compound is an ideal starting point for creating focused chemical libraries for high-throughput screening (HTS). nih.govnih.gov The two addressable halogen sites allow for the systematic introduction of diverse chemical functionalities, enabling a thorough exploration of structure-activity relationships (SAR).

Future directions in this area are:

Diversity-Oriented Synthesis : Leveraging the orthogonal reactivity of the C-I and C-Br bonds to build libraries with significant structural diversity. For example, one position could be used for deep exploration of a specific interaction pocket of a biological target, while the other position introduces varied physicochemical properties.

Fragment-Based Drug Discovery (FBDD) : Using the 6-azaindole core as a foundational fragment and elaborating from the bromo and iodo positions to "grow" potent ligands against biological targets like protein kinases. nih.gov

High-Throughput Synthesis Integration : Combining automated synthesis platforms with library design to rapidly produce plates of discrete compounds ready for direct biological screening, a key strategy in modern drug discovery. rsc.orgresearchgate.net

Table 2: Potential Applications of Libraries Derived from this compound

| Research Field | Target Class Example | Rationale for Use |

|---|---|---|

| Oncology | Protein Kinases (e.g., Abl, Src) | Azaindole mimics the purine (B94841) hinge-binding motif of ATP. nih.govresearchgate.netresearchgate.net |

| Infectious Diseases | Viral Enzymes (e.g., HIV Reverse Transcriptase) | Azaindole scaffolds have shown potent antiviral activity. |

| Neuroscience | GPCRs, Ion Channels | The scaffold can be decorated to target specific receptor subtypes. |

| Inflammation | Cytokine-related Kinases (e.g., JAK) | Azaindole derivatives have been developed as potent kinase inhibitors. nih.gov |

Advanced Mechanistic Investigations of Key Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, a key mechanistic question involves elucidating the factors that govern the chemoselectivity of catalytic reactions at the C2 and C4 positions.

Future research should prioritize:

Computational and Experimental Synergy : Combining density functional theory (DFT) calculations with kinetic studies and in-situ reaction monitoring to build detailed models of catalytic cycles. researchgate.netnih.govrsc.org This can help rationalize selectivity, identify rate-limiting steps, and predict the effect of modifying ligands or reaction conditions.

Characterization of Intermediates : Isolating and characterizing key catalytic intermediates in reactions involving the azaindole substrate to provide direct evidence for proposed mechanistic pathways.

Understanding Catalyst Deactivation : Investigating pathways of catalyst deactivation, which can be particularly challenging with nitrogen-containing heterocycles that can act as catalyst poisons, in order to develop more robust and long-lived catalytic systems.

Leveraging Computational Chemistry for De Novo Design and Property Optimization

Computational tools are becoming indispensable for accelerating the design of new molecules and predicting their properties before undertaking costly and time-consuming synthesis.

For derivatives of this compound, future efforts will increasingly rely on:

Structure-Based Drug Design : Using the crystal structures of target proteins to computationally dock virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest predicted binding affinity and best fit. ijper.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) : Developing predictive models that correlate the structural features of synthesized derivatives with their biological activity, guiding the design of more potent compounds. ijddd.com

ADME/Tox Prediction : Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual derivatives, allowing for the early deselection of compounds with unfavorable profiles and prioritizing those with drug-like characteristics. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.